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Compound of Interest

Compound Name:
(6-(Methoxycarbonyl)-1H-indol-2-

yl)boronic acid

Cat. No.: B1393557 Get Quote

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1

Inhibitor for Advanced Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-

competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1)

tyrosine kinases.[1][2] Developed by Pfizer, it is marketed under the brand names Lorbrena

and Lorviqua.[3][4] This guide provides a comprehensive technical overview of lorlatinib,

including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key

experimental protocols for its characterization. A critical feature of lorlatinib is its ability to

penetrate the central nervous system (CNS), addressing the significant challenge of brain

metastases in non-small cell lung cancer (NSCLC).[5][6] Furthermore, it demonstrates broad-

spectrum potency against a wide range of ALK resistance mutations that emerge during

treatment with earlier-generation inhibitors.[2][7]

Introduction: The Challenge of ALK/ROS1-Driven
Cancers and Acquired Resistance
Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in

specific subsets of NSCLC.[8] While first and second-generation ALK/ROS1 inhibitors like

crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients
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eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of

secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R

mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a

frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have

poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations.

[2][6]

Physicochemical Properties and Synthesis
Overview
Lorlatinib is a macrocyclic compound with the chemical formula C21H19FN6O2.[9] Its structure

is designed for high potency and selectivity, as well as the ability to cross the blood-brain

barrier.[2][6]

Table 1: Physicochemical Properties of Lorlatinib

Property Value

CAS Number 1454846-35-5[9]

Molecular Formula C21H19FN6O2[9]

Synonyms PF-06463922, Lorbrena, Lorviqua[3][9]

Indication
ALK-positive metastatic non-small cell lung

cancer (NSCLC)[10]

The synthesis of lorlatinib is a complex process that has been described in detail in the

medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the

construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-

scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with

high purity.[11]

Mechanism of Action: Dual Inhibition of ALK and
ROS1 and Overcoming Resistance
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Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and

ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell

growth.[1] A key advantage of lorlatinib is its potent activity against a wide range of ALK and

ROS1 mutations that confer resistance to other inhibitors.[6]

Oncogenic ROS1 fusion kinases are known to signal through the SHP2 phosphatase,

activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.[12] Treatment with lorlatinib

leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its

downstream signaling molecules.[12]

Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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